molecular formula C12H14O3 B3285649 5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid CAS No. 80858-96-4

5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

Cat. No. B3285649
CAS RN: 80858-96-4
M. Wt: 206.24 g/mol
InChI Key: JQYDRTBHQBHLLB-UHFFFAOYSA-N
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Description

5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid is a compound that has been the subject of various studies due to its relevance in medicinal chemistry, particularly as a dopaminergic agent and its potential applications in understanding receptor affinity and selectivity. It is used as an important raw material and intermediate used in organic Synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid is complex. The compound’s InChI Code is 1S/C12H14O3/c1-15-11-4-2-3-8-7-9 (12 (13)14)5-6-10 (8)11/h2-4,9H,5-7H2,1H3, (H,13,14) . Further analysis of the molecular structure would require more specific data or a 3D model .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid include a molecular weight of 206.24 . It is a solid at room temperature . More specific properties like melting point, boiling point, solubility, and others are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activity

5-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its derivatives have been widely studied in the field of organic synthesis and pharmacology. One study describes the synthesis of 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound with biological activity, from 2-naphthoic acid using a sequence of reactions including bromination, esterification, and hydrogenolysis (Öztaşkın, Göksu, & SeÇen, 2011). This compound, as a hydrogen chloride salt, is indicative of the chemical versatility and potential biological relevance of the base molecule.

Enantioselective Synthesis

Enantioselective synthesis, a key aspect of producing biologically active compounds, has been achieved with derivatives of 5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. A two-stage, three-step synthesis has been developed to produce (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, demonstrating the compound's adaptability to enantioselective processes (Ainge, Ennis, Gidlund, Štefinović, & Vaz, 2003).

Cyclisation Reactions

Cyclisation reactions are fundamental in organic chemistry, and the oxidation of carboxylic acids with lead tetra-acetate has been used to convert 5-arylvaleric acids into 1,2,3,4-tetrahydronaphthalenes. This process showcases the compound's role in forming complex cyclic structures (Davies & Waring, 1968).

Acid-Catalyzed Hydrolysis

The study of acid-catalyzed hydrolyses of derivatives like 5-methoxy-1,2,3,4-tetrahydronaphthalene 1,2-epoxide contributes to the understanding of reaction mechanisms in organic chemistry. This research helps in comprehending how these compounds react under different acidic conditions (Sampson, Paik, Duvall, & Whalen, 2004).

Synthesis of Analogues

The synthesis of analogues like 1-methyl-3-methoxy-7-isopropylnaphthalene from simpler compounds like m-cresol demonstrates the compound's utility in constructing structurally diverse molecules, which could have various applications in medicinal chemistry (Adachi, 1973).

properties

IUPAC Name

5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h3-4,7,10H,2,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYDRTBHQBHLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
Reactant of Route 2
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
Reactant of Route 3
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
Reactant of Route 4
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
Reactant of Route 5
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid
Reactant of Route 6
5-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid

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